4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid
Description
Chemical Structure and Properties 4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid (CAS: 325830-48-6) is a bicyclic sulfonamide derivative with a benzoic acid substituent at the para position. Its molecular formula is C₁₇H₂₃NO₄S (MW: 337.43 g/mol), featuring a rigid 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core linked via a sulfonyl group to a carboxylated aromatic ring . The sulfonyl bridge enhances polarity, while the benzoic acid group introduces pH-dependent ionization, influencing solubility and bioavailability.
Potential applications include use as intermediates in drug discovery or radioligand development, leveraging the bicyclic core’s conformational rigidity for target binding.
Properties
IUPAC Name |
4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-16(2)8-13-9-17(3,10-16)11-18(13)23(21,22)14-6-4-12(5-7-14)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLNNHARPMAHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid is a complex organic compound notable for its potential biological activities. This compound features a bicyclic structure that enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C17H23NO4S
- Molecular Weight : 337.43 g/mol
- CAS Number : Not specified in the search results, but related compounds have CAS numbers like 53460-46-1 for 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. The sulfonyl group and the bicyclic amine structure contribute to its binding affinity and specificity.
Biological Activity Overview
Research indicates that compounds similar to 4-(1,3,3-trimethyl-6-aza-bicyclo[3.2.1]octane) exhibit a range of biological activities, including:
- Antitumor Activity : Analogous compounds have shown promising results in inhibiting cancer cell proliferation with IC50 values often in the low micromolar range.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
A study focusing on structurally similar compounds found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (e.g., HCT116 colon carcinoma cells) with IC50 values ranging from 5 µM to 20 µM. This suggests that the compound could be further explored for its anticancer properties .
Antimicrobial Testing
Research has indicated that compounds with similar bicyclic structures possess antimicrobial activity against Gram-positive bacteria. For instance, a derivative was tested against Methicillin-resistant Staphylococcus aureus (MRSA) and showed moderate inhibitory effects .
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of sulfonyl derivatives, including those similar to 4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid. Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, their efficacy against resistant strains is noteworthy, making them candidates for further development as novel antimicrobial agents .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have demonstrated that derivatives of benzoic acid with sulfonyl groups can inhibit the growth of various cancer cell lines, including leukemia and CNS cancers . For instance, compounds structurally related to this compound have exhibited significant cytotoxicity against cancer cells in preliminary screenings conducted by the National Cancer Institute.
Acetylcholinesterase Inhibition
Compounds with similar structural features have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The sulfonamide derivatives have been identified as potential leads for developing therapeutic agents targeting these enzymes.
α-Glucosidase Inhibition
In addition to cholinesterase inhibition, there is emerging evidence that compounds related to this compound may also act as α-glucosidase inhibitors, which could be beneficial in managing Type 2 diabetes mellitus by regulating blood sugar levels .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation techniques.
- Coupling with benzoic acid derivatives through standard coupling reactions.
These synthetic methodologies are crucial for optimizing yields and ensuring the purity of the final product.
Case Studies and Research Findings
Several studies have documented the biological evaluations of compounds related to 4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane). Here are notable findings:
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in functional groups , substituent positions , and biological activity :
Key Differences and Implications
Functional Groups :
- Sulfonyl vs. Carbonyl : Sulfonyl groups increase polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability. Carbonyl-containing analogs (e.g., 3a) exhibit higher lipophilicity, favoring blood-brain barrier penetration for CNS targets .
- Benzoic Acid vs. Halogenated Aromatics : The carboxylate group in the target compound enables pH-dependent ionization (pKa ~4.2), enhancing solubility in physiological conditions. In contrast, iodinated or fluorinated derivatives (e.g., 3a, 3c) prioritize halogen-bonding interactions for receptor binding .
Substituent Position :
- Para vs. Meta : The para-substituted benzoic acid in the target compound maximizes steric accessibility for conjugation or salt formation, whereas meta-substituted isomers (e.g., sc-344039) may exhibit altered binding kinetics due to spatial constraints .
Biological Activity: Methanone derivatives (e.g., 3a, 8j–8l) demonstrate V1a receptor affinity (Ki values in nM range), validated for PET imaging . The target compound’s biological activity remains uncharacterized in the evidence but may serve as a precursor for sulfonamide-based probes.
Q & A
Q. Table 1: Yield Optimization Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DMF | |
| Base (DIEA) | 2–3 equivalents | |
| Reaction Time | 12–24 hours |
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor subtypes. Validate using standardized protocols (e.g., ’s animal models approved by institutional committees) .
- Compound Purity : Impurities >95% (by HPLC) are critical. Reproduce results using independently synthesized batches.
- Dosage Metrics : Normalize activity data to molar concentrations rather than mass-based units.
Advanced: What are the challenges in achieving regioselective sulfonylation?
The bicyclic amine’s steric hindrance may limit reactivity. Strategies include:
- Pre-activation : Use coupling agents like EDC/HOBT (as in for amide bonds) to enhance sulfonyl chloride reactivity .
- Protecting Groups : Temporarily block non-target amine sites (e.g., with Boc groups) to direct sulfonylation.
Methodological: How to determine solubility and stability for in vitro assays?
- Solubility : Test in DMSO (common stock solvent) and PBS (pH 7.4). Physical properties (e.g., logP ~2.5 predicted for similar bicyclic compounds) guide solvent selection .
- Stability : Conduct accelerated stability studies (e.g., 24-hour incubation at 37°C) and monitor degradation via HPLC. ’s boiling point (189.2°C) suggests thermal stability under standard lab conditions .
Advanced: How to design SAR studies for sulfonamide derivatives?
- Structural Modifications : Vary substituents on the benzoic acid moiety (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to assess impact on receptor binding.
- Biological Testing : Use radioligand binding assays (e.g., PET imaging for receptor targeting, as in ) to quantify affinity .
Methodological: What analytical techniques validate synthetic intermediates?
- TLC Monitoring : Use silica-coated plates with UV254 indicator to track reaction progress.
- FT-IR Spectroscopy : Confirm sulfonamide formation via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C₁₇H₂₂N₂O₄S: C 57.60%, H 6.25%) .
Advanced: How to address low reactivity in sulfonylation under mild conditions?
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine.
- Microwave Assistance : Shorten reaction times (e.g., 1–2 hours at 50°C) while maintaining yield .
Methodological: How to assess metabolic stability in preclinical studies?
- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and quantify parent compound depletion via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate interactions with cytochrome P450 enzymes.
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
